(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Overview
Description
(4-Methyl-2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Scientific Research
Pyrimidine and its derivatives are fundamental components of nucleic acids, playing crucial roles in biological systems. They have been extensively studied for their biological activities and applications in medicinal chemistry, agriculture, and material science.
Biological and Medicinal Chemistry : Pyrimidine rings are core structures in several bioactive compounds, including pharmaceuticals and agrochemicals. For example, certain pyrimidine derivatives demonstrate significant antiviral, antibacterial, and anticancer activities. These activities are often attributed to their ability to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways (Petzold-Welcke et al., 2014; Chaves et al., 2021).
Agriculture : Pyrimidine derivatives serve as herbicides and plant growth regulators, highlighting their significance in agricultural chemistry. These compounds affect plant growth and development, weed control, and protection against pests and diseases (Kumar & Singh, 2010).
Material Science : In material science, pyrimidine derivatives contribute to the development of new materials with unique properties, such as polymers and organic light-emitting diodes (OLEDs). Their electronic and structural properties make them suitable for applications in electronic devices and as components of functional materials.
Environmental Science : Research on pyrimidine derivatives also extends to environmental science, where they are explored for their roles in pollution control, waste management, and as components of green chemistry initiatives. Their use in biodegradable materials and as environmentally friendly chemical agents underlines the versatility of pyrimidine-based compounds.
Properties
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)12)7(13)10-8(9-4)14-2/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGPBBBMCKMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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